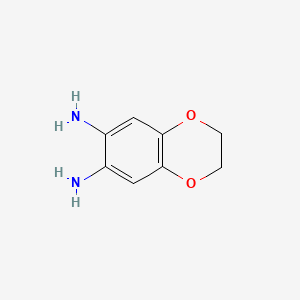

2,3-Dihydro-1,4-benzodioxine-6,7-diamine

Descripción general

Descripción

2,3-Dihydro-1,4-benzodioxine-6,7-diamine (DDBD) is a heterocyclic compound belonging to the family of 1,4-benzodioxines. It is a colorless, crystalline solid with a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol. DDBD has been extensively studied for its various biological activities, such as antimicrobial, antioxidant, and anti-inflammatory effects. Furthermore, DDBD has been used in the synthesis of various compounds, such as drugs and fragrances.

Aplicaciones Científicas De Investigación

Antibacterial and Enzyme Inhibition Applications

Research has shown that derivatives of 2,3-dihydro-1,4-benzodioxine-6,7-diamine possess significant antibacterial potential and enzyme inhibitory activities. For instance, N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives have demonstrated potency as antibacterial agents and moderate enzyme inhibitors (Abbasi et al., 2017). Another study highlighted the antibacterial and lipoxygenase inhibition properties of certain synthesized sulfonamides containing the 1,4-benzodioxin ring, suggesting their potential as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Anti-Diabetic Applications

A series of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides were synthesized and evaluated for their anti-diabetic potentials. These compounds showed weak to moderate inhibitory activities against α-glucosidase enzyme, a key player in diabetes management (Abbasi et al., 2023).

Synthesis of Therapeutic Compounds

The compound this compound is also a key intermediate in the synthesis of various therapeutic compounds. For instance, a study describes its use in the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, which are precursors of potential therapeutic compounds (Bozzo et al., 2003).

Anticonvulsant Activity

Research has also been conducted on the anticonvulsant activity of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid. These studies have provided insights into the potential use of these compounds in the treatment of convulsive disorders (Arustamyan et al., 2019).

Bacterial Biofilm Inhibition

Additionally, some N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides synthesized from this compound have shown potential in inhibiting bacterial biofilms, which could have implications in treating bacterial infections resistant to traditional antibiotics (Abbasi et al., 2020).

Safety and Hazards

Mecanismo De Acción

- The primary targets of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine are not extensively documented in the literature. However, it is essential to recognize that this compound belongs to the benzodioxane family, which includes three isomers: 1,2-benzodioxan, 1,3-benzodioxan, and 1,4-benzodioxan . These isomers differ based on the position of the second oxygen atom in the dioxane ring.

- Due to limited information, we cannot provide a comprehensive summary of affected biochemical pathways. However, benzodioxane derivatives have been investigated for their potential anticancer activities .

- Anticancer Potential: Some substituted benzofurans (related structures) exhibit significant anticancer activities . Whether this compound shares similar effects requires further investigation.

Target of Action

Biochemical Pathways

Result of Action

Análisis Bioquímico

Biochemical Properties

2,3-Dihydro-1,4-benzodioxine-6,7-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, which are enzymes involved in oxidation-reduction reactions and the transfer of functional groups, respectively . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme, thereby influencing the enzyme’s activity.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling pathways . Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target molecule. For instance, the compound may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalysis . Alternatively, it may activate a receptor by mimicking the natural ligand, triggering downstream signaling events.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress . At high doses, it can exhibit toxic or adverse effects, including cellular damage, disruption of normal physiological processes, and potential toxicity to vital organs. Identifying the threshold dose that balances efficacy and safety is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, it may be metabolized by cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics . The compound’s metabolism can influence metabolic flux and the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its bioavailability and efficacy, as well as its potential accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps elucidate its precise role in cellular processes.

Propiedades

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRUWRJAJNEIKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601002318 | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-6,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81927-47-1 | |

| Record name | 1,2-Diamino-4,5-ethylenedioxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081927471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-6,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

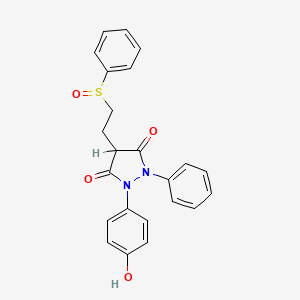

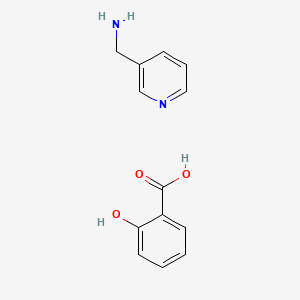

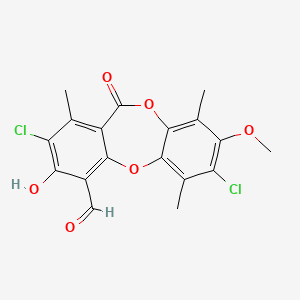

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-Dichlorophenyl)-N-methyl-N-[(2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid](/img/structure/B1219102.png)

![N-Benzyl-5-oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-amine](/img/structure/B1219103.png)